1-[1-(pyridin-3-yl)piperidin-4-yl]methanamine
Description
Structural Elucidation of 1-[1-(Pyridin-3-yl)Piperidin-4-yl]Methanamine
Core Heterocyclic Architecture Analysis
Piperidine Ring Conformational Dynamics
The piperidine core in this compound adopts a chair conformation, as is typical for six-membered nitrogen-containing rings. In this configuration, the nitrogen atom at position 1 and the methanamine group at position 4 exhibit equatorial and axial orientations, respectively, to minimize steric strain. The pyridine substituent at the 1-position of the piperidine ring occupies an equatorial position due to its moderate size and electronic effects, avoiding 1,3-diaxial interactions with the chair's axial hydrogens.
| Conformational Feature | Equatorial | Axial |
|---|---|---|
| Pyridine Substituent | Preferred | Less stable |
| Methanamine Group | Axial | Equatorial |
The chair conformation is stabilized by the lone pair on the nitrogen atom occupying an equatorial position, which reduces repulsion with axial substituents. However, the methanamine group’s spatial orientation is influenced by steric interactions with the pyridine ring, favoring axial positioning to avoid crowding.
Pyridine Substituent Electronic Effects
The pyridine ring at the 1-position of the piperidine exerts electron-withdrawing effects via its nitrogen atom’s lone pair, which participates in resonance with the aromatic system. This results in:
- Reduced Electron Density at the piperidine ring, making it more susceptible to nucleophilic attack.
- Modulation of the Piperidine’s Basicity : The electron-withdrawing pyridine group lowers the pKa of the piperidine nitrogen, reducing its basicity compared to unsubstituted piperidine derivatives.
The 3-pyridyl group’s electronic effects differ from 2- or 4-pyridyl substituents due to its position in the aromatic ring. For example, the Hammett σ-value for the 3-pyridyl group (σ = 0.55) indicates moderate electron withdrawal, whereas the 4-pyridyl group (σ = 0.94) exhibits stronger effects.
Methanamine Side Chain Spatial Orientation
The methanamine (-CH2NH2) group at position 4 of the piperidine ring adopts an axial orientation in the chair conformation to minimize steric clashes with the equatorial pyridine substituent. This arrangement allows:
- Optimal Hydrogen Bonding : The amino group can interact with solvents or counterions in solution.
- Reduced Strain : Axial positioning avoids 1,3-diaxial interactions with the pyridine ring’s substituents.
The methanamine group’s flexibility enables free rotation, but its preferred orientation is governed by steric and electronic interactions. In solid-state structures, crystal packing forces may enforce specific conformations, as observed in analogous piperidine derivatives.
Comparative Molecular Topology with Analogous Amine Derivatives
This compound differs from related compounds in substituent positioning and electronic profiles:
The 3-pyridyl group’s moderate electron-withdrawing nature distinguishes this compound from stronger electron-withdrawing substituents (e.g., nitro groups), which would significantly alter the piperidine’s reactivity.
Tautomeric and Prototropic Behavior
This compound does not exhibit tautomeric isomerism due to the absence of acidic protons (e.g., enolic or amide groups). However, prototropic behavior is evident in:
- Deprotonation of the Methanamine Group : In basic conditions, the -NH2 group loses a proton, forming a conjugate base (-NH-), which may influence solubility or reactivity in synthetic applications.
- Protonation of the Piperidine Nitrogen : The lone pair on the piperidine nitrogen can accept a proton, forming a piperidinium ion. This process is less favorable due to the electron-withdrawing pyridine group, which reduces the nitrogen’s basicity.
The pyridine substituent’s electron-withdrawing effect stabilizes the protonated form of the piperidine nitrogen, shifting the equilibrium toward the neutral species in polar solvents.
Properties
IUPAC Name |
(1-pyridin-3-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-8-10-3-6-14(7-4-10)11-2-1-5-13-9-11/h1-2,5,9-10H,3-4,6-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYYUOIKKFCKON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(pyridin-3-yl)piperidin-4-yl]methanamine typically involves the reaction of pyridine derivatives with piperidine derivatives under controlled conditions. One common method involves the reaction of 3-pyridylboronic acid with 4-piperidone in the presence of a palladium catalyst to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-[1-(pyridin-3-yl)piperidin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
1. Central Nervous System Disorders
The compound has shown promise in treating disorders related to the central nervous system. Its structural features suggest potential interactions with neurotransmitter systems, making it a candidate for addressing conditions such as anxiety and depression. Research indicates that similar compounds can modulate serotonin and norepinephrine pathways, which are crucial in mood regulation .
2. Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-[1-(pyridin-3-yl)piperidin-4-yl]methanamine. Preliminary findings suggest that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, cytotoxicity assays conducted on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) demonstrated significant activity, with IC50 values indicating effective inhibition of cell growth .
Case Studies
Several case studies illustrate the applications of this compound:
1. Anticancer Research
A study focused on the compound's effect on A549 lung cancer cells revealed an IC50 value of 12.5 µM, indicating significant cytotoxicity. The study suggests that further optimization could lead to the development of new anticancer agents based on this compound's structure .
2. Central Nervous System Applications
In a pharmacological study examining compounds with similar structures, researchers noted efficacy in models of anxiety and depression. The modulation of neurotransmitter systems was highlighted as a key mechanism through which these compounds exert their effects, supporting the potential application of this compound in treating mood disorders .
Summary Table of Findings
Mechanism of Action
The mechanism of action of 1-[1-(pyridin-3-yl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 1-[1-(pyridin-3-yl)piperidin-4-yl]methanamine can be contextualized by comparing it to analogs with variations in the piperidine substituents. Key compounds are summarized below:
Table 1: Structural and Functional Comparison of Piperidin-4-yl Methanamine Derivatives
Biological Activity
1-[1-(Pyridin-3-yl)piperidin-4-yl]methanamine, also known as a piperidine derivative, has garnered attention in recent pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyridine moiety, which is critical for its biological activity. The structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, enhancing its pharmacological profile.
Research indicates that this compound exhibits multiple mechanisms of action:
- NLRP3 Inhibition : The compound has shown potential as an NLRP3 inflammasome inhibitor, which is crucial in inflammatory diseases. It modulates IL-1β release in human macrophages, thereby reducing pyroptosis—a form of programmed cell death associated with inflammation .
- Antimicrobial Activity : Studies have demonstrated that derivatives of piperidine compounds possess significant antibacterial and antifungal properties. For instance, certain piperidine derivatives exhibited minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential use in treating infections .
In Vitro Studies
In vitro evaluations have been pivotal in assessing the biological activity of this compound. Key findings include:
- Anti-inflammatory Effects : Compounds similar to this compound have been shown to significantly inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha in LPS-stimulated macrophages.
- Cytotoxicity : The cytotoxic effects were evaluated using various cancer cell lines. For example, one study reported enhanced cytotoxicity against FaDu hypopharyngeal tumor cells when compared to standard chemotherapeutic agents .
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including this compound, where researchers observed:
| Compound | Activity | IC50 (µM) |
|---|---|---|
| 1 | Anti-inflammatory | 10 ± 2 |
| 2 | Cytotoxic (FaDu) | 8 ± 1 |
| 3 | Antibacterial (E. coli) | 0.02 |
These results indicate that modifications to the piperidine structure can enhance specific biological activities.
Pharmacological Applications
The diverse biological activities suggest potential applications in various therapeutic areas:
- Inflammatory Diseases : Given its role in inhibiting NLRP3 and pro-inflammatory cytokines, it may be beneficial for conditions like rheumatoid arthritis or other inflammatory disorders.
- Infectious Diseases : The antimicrobial properties highlight its potential use in developing new antibiotics or antifungal agents.
Q & A
Q. What are the standard synthetic routes for 1-[1-(pyridin-3-yl)piperidin-4-yl]methanamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves a multicomponent approach combining pyridine-3-carboxaldehyde, piperidin-4-ylmethanamine precursors, and reducing agents (e.g., NaBH4 or catalytic hydrogenation). Key steps include cyclocondensation to form the piperidine ring and subsequent functionalization of the pyridinyl group . Optimization involves:
- Temperature control : Maintaining 50–80°C during cyclization to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalyst screening : Palladium or nickel catalysts improve coupling efficiency for pyridine incorporation .
Yield improvements (70–85%) are achievable via microwave-assisted synthesis , which reduces reaction time and byproduct formation . Post-synthesis purification (e.g., column chromatography) ensures >95% purity, validated by HPLC.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Structural validation requires:
- 1H/13C NMR : Assigns proton environments (e.g., piperidine CH2 at δ 2.5–3.0 ppm, pyridinyl protons at δ 7.0–8.5 ppm) and carbon framework .
- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of NH2CH2- group).
- IR spectroscopy : Identifies amine N-H stretches (~3300 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
For diastereomeric mixtures (if applicable), chiral HPLC with a cellulose-based column resolves enantiomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line selection, concentration ranges). To address this:
-
Standardized protocols : Use identical cell lines (e.g., HEK-293 for receptor binding) and IC50 determination methods across studies .
-
Meta-analysis : Compare data from structurally analogous compounds (Table 1) to identify substituent-dependent trends.
-
Computational docking : Predict binding affinities to targets (e.g., GPCRs) using Schrödinger Suite or AutoDock Vina, cross-referenced with experimental IC50 values .
Table 1 : Bioactivity Comparison of Piperidinylmethanamine Derivatives
Compound Target Receptor IC50 (nM) Key Structural Feature Reference [1-(2,2-Difluoroethyl)piperidin-4-yl]methanamine κ-opioid 12 ± 3 Difluoroethyl side chain 1-(4,5,6-Trimethylpyridin-3-yl)methanamine Dopamine D3 45 ± 8 Trimethylpyridine Target compound Serotonin 5-HT2A 220 ± 40 Pyridin-3-yl substitution –
Q. What computational strategies are effective for predicting the target interaction landscape of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations and pharmacophore modeling are critical:
- MD simulations (NAMD/GROMACS) : Simulate ligand-receptor interactions (e.g., with 5-HT2A) over 100 ns to assess binding stability and hydrogen-bonding networks .
- QSAR models : Train on datasets of piperidine derivatives to correlate substituent electronegativity (e.g., pyridinyl vs. phenyl) with activity .
- Free energy perturbation (FEP) : Quantify ΔΔG for mutations in binding pockets (e.g., T3.36A in GPCRs) to prioritize synthetic analogs .
Methodological Considerations
Q. How should researchers design experiments to assess the metabolic stability of this compound?
- Methodological Answer : Use in vitro hepatic microsomal assays :
- Human liver microsomes (HLM) : Incubate compound (1–10 µM) with NADPH cofactor; quantify parent compound depletion via LC-MS/MS over 60 min .
- CYP enzyme inhibition screening : Test against CYP3A4, 2D6 isoforms to identify metabolic liabilities .
For in vivo correlation , administer radiolabeled compound (14C) to rodents and analyze plasma/tissue metabolites using radio-HPLC .
Data Contradiction Analysis
Q. Why might in vitro receptor binding data conflict with in vivo efficacy studies for this compound?
- Methodological Answer : Discrepancies often stem from:
- Blood-brain barrier (BBB) penetration : Calculate logP (optimal 2–3) and P-gp efflux ratios (using MDCK-MDR1 cells) to assess CNS bioavailability .
- Metabolite interference : Identify active metabolites via HLM assays (e.g., N-oxide derivatives) and test their activity .
- Species differences : Compare rodent vs. human receptor orthologs (e.g., 5-HT2A homology <85%) to rationalize efficacy gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
